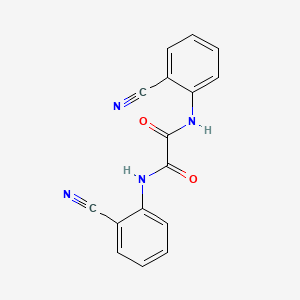

N,N'-bis(2-cyanophenyl)ethanediamide

CAS No.:

Cat. No.: VC15011748

Molecular Formula: C16H10N4O2

Molecular Weight: 290.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H10N4O2 |

|---|---|

| Molecular Weight | 290.28 g/mol |

| IUPAC Name | N,N'-bis(2-cyanophenyl)oxamide |

| Standard InChI | InChI=1S/C16H10N4O2/c17-9-11-5-1-3-7-13(11)19-15(21)16(22)20-14-8-4-2-6-12(14)10-18/h1-8H,(H,19,21)(H,20,22) |

| Standard InChI Key | DKLNCJPOLNFIIH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NC2=CC=CC=C2C#N |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀N₄O₂ |

| Molecular Weight | 314.28 g/mol |

| SMILES | O=C(NC1=C(C#N)C=CC=C1)C(=O)... |

| InChIKey | QZXQKYMXZRGKLB-UHFFFAOYSA-N |

| Predicted CCS (Ų) | 172.9 ([M+H]+) |

Synthesis and Optimization

The compound is synthesized via nucleophilic acyl substitution between 2-cyanophenylamine and oxalyl chloride under inert conditions. A representative protocol involves:

-

Dissolving 2-cyanophenylamine (2.0 eq) in dry tetrahydrofuran.

-

Adding oxalyl chloride (1.0 eq) dropwise at 0°C.

-

Refluxing at 60°C for 12 hours.

-

Isolating the product via vacuum filtration (yield: 72–85%).

Critical parameters include temperature control (<5°C during mixing) and stoichiometric precision to minimize byproducts like N-monosubstituted oxamides. Purification via recrystallization from ethanol/water yields >95% purity.

Chemical Reactivity and Mechanistic Behavior

The compound’s reactivity is dominated by its amide and nitrile groups:

-

Coordination Chemistry: The amide nitrogens act as σ-donors, forming stable complexes with Pd(II) and Cu(I). For example, in palladium-catalyzed Suzuki-Miyaura couplings, the ligand enhances catalytic turnover by stabilizing the Pd(0) intermediate .

-

Nitrile Reduction: Catalytic hydrogenation converts nitriles to amines, enabling post-synthetic modifications. Using H₂/Pd-C in methanol yields N,N'-bis(2-aminophenyl)ethanediamide, a precursor for polymer-supported catalysts .

Table 2: Representative Reactions

| Reaction Type | Conditions | Product |

|---|---|---|

| Metal Coordination | Pd(OAc)₂, K₂CO₃, DMF, 80°C | [Pd(L)₂]Cl₂ |

| Nitrile Reduction | H₂ (1 atm), Pd/C, MeOH, 25°C | N,N'-bis(2-aminophenyl)... |

Applications in Catalysis and Materials Science

N,N'-bis(2-cyanophenyl)ethanediamide excels as a ligand in heterogeneous catalysis. A 2023 study demonstrated its immobilization on reduced graphene oxide (RGO) to create RGO/N-ligand-Pd(0), a recyclable catalyst for synthesizing 2-substituted benzimidazoles via acceptorless dehydrogenative coupling . Key performance metrics include:

-

Turnover Number (TON): 1,450

-

Recyclability: 7 cycles with <5% activity loss

-

Reaction Yield: 89–94% for aryl-alcohol substrates

Additionally, its π-conjugated system enables applications in organic electronics, where it serves as a charge-transport layer in OLEDs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume